![molecular formula C20H15NO5 B6411681 4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261981-27-4](/img/structure/B6411681.png)
4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid, 95% (4-Bn-2-NO2-Bz-Acid) is a compound used in various scientific research applications. It is a white crystalline solid with a melting point of 128°C and a molecular weight of 260.25 g/mol. It is also known as 4-Bn-2-NO2-Bz-Acid or BNOB. It is a versatile compound that is widely used in organic synthesis and chemical research.
Scientific Research Applications
4-Bn-2-NO2-Bz-Acid is widely used in various scientific research applications. It is used in organic synthesis as an intermediate for the synthesis of various compounds. It is also used in the synthesis of heterocyclic compounds, such as benzimidazoles and benzoxazoles. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It is also used in the synthesis of dyes, such as fluorescent dyes and photoluminescent dyes.
Mechanism of Action
4-Bn-2-NO2-Bz-Acid is a versatile compound that can be used in a variety of different reactions. It is a strong electrophile and can be used in nucleophilic aromatic substitution reactions. It can also be used in Michael addition reactions and in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
4-Bn-2-NO2-Bz-Acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have anti-bacterial and anti-fungal properties. In addition, it has been shown to have anticonvulsant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-Bn-2-NO2-Bz-Acid is a versatile compound that can be used in a variety of different laboratory experiments. It is easy to synthesize and can be used in a wide range of reactions. However, it is also a relatively unstable compound and can decompose if exposed to high temperatures or strong acids.
Future Directions
There are a number of potential future directions for research involving 4-Bn-2-NO2-Bz-Acid. These include further investigation into the biochemical and physiological effects of the compound, exploration of new synthetic methods, and development of new pharmaceuticals based on the compound. Additionally, further research could be conducted into the use of the compound in the synthesis of dyes, such as fluorescent and photoluminescent dyes. Finally, research could also be conducted into the use of the compound in the synthesis of heterocyclic compounds, such as benzimidazoles and benzoxazoles.
Synthesis Methods
4-Bn-2-NO2-Bz-Acid can be synthesized through a three-step process. The first step involves the reaction of benzyl alcohol with nitrobenzene in the presence of p-toluenesulfonic acid (PTSA) to form 4-nitrobenzyl alcohol. The second step involves the reaction of 4-nitrobenzyl alcohol with thionyl chloride to form 4-nitrobenzyl chloride. The third and final step involves the reaction of 4-nitrobenzyl chloride with 2-benzyloxyphenol to form 4-Bn-2-NO2-Bz-Acid.
properties
IUPAC Name |
2-nitro-4-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(23)17-11-10-15(12-18(17)21(24)25)16-8-4-5-9-19(16)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADOAYBODGZLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692208 |
Source
|
Record name | 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzyloxyphenyl)-2-nitrobenzoic acid | |
CAS RN |
1261981-27-4 |
Source
|
Record name | 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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